1,2,4,5-Tetrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bioimaging and Superoxide Detection

- Superoxide Imaging: One exciting application involves using 1,2,4,5-tetrazine as a key component in probes for fluorogenically imaging superoxide in live cells. These probes leverage the tetrazine's ability to react specifically with superoxide, a type of reactive oxygen species (ROS) involved in various cellular processes. The reaction triggers a significant fluorescence enhancement, allowing researchers to visualize superoxide levels within and across different cellular compartments. This approach offers superior selectivity and sensitivity compared to traditional methods, enabling detailed studies of superoxide's role in various biological phenomena .

Bioorthogonal Chemistry and Labeling

- Biocompatible and Stable: 1,2,4,5-Tetrazine exhibits good biocompatibility and stability within biological systems, making it suitable for various bioconjugation reactions. This characteristic allows researchers to use tetrazine derivatives to label biomolecules like proteins and antibodies with high efficiency and specificity. Notably, the tetrazine group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with specific partners, enabling bioorthogonal labeling in complex biological environments with minimal interference from background reactions .

Potential Therapeutic Applications

- Anticancer Properties: Studies have shown that certain 1,2,4,5-tetrazine derivatives exhibit anticancer activity against various cancer cell lines. Researchers are actively investigating the mechanisms behind this effect and exploring the potential of these compounds for cancer therapy development. However, it is important to note that this area of research is still in its early stages, and further studies are needed to fully understand the safety and efficacy of tetrazine-based anticancer agents .

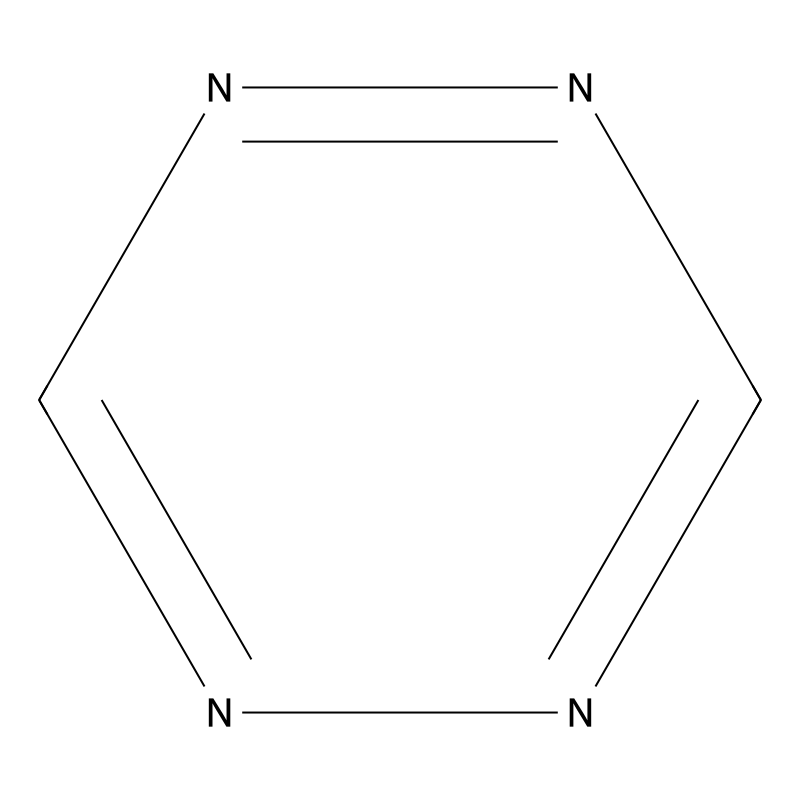

1,2,4,5-Tetrazine is a six-membered aromatic heterocyclic compound characterized by four nitrogen atoms in its ring structure, specifically arranged to form a unique chemical entity with the molecular formula C₂H₂N₄. This compound belongs to the family of tetrazines, which includes various isomers such as 1,2,3,4-tetrazines and 1,2,3,5-tetrazines. The specific arrangement of nitrogen atoms in 1,2,4,5-tetrazine contributes to its distinct chemical properties and reactivity patterns. It is commonly referred to as s-tetrazine and is noted for its applications in energetic chemistry and biorthogonal reactions due to its high reactivity and stability under specific conditions .

- Superoxide detection: 1,2,4,5-Tetrazines react selectively with superoxide radicals (O2•-), a type of reactive oxygen species (ROS) involved in various cellular processes. This reaction triggers a chemical transformation that often results in fluorescence activation, enabling researchers to visualize superoxide levels in living cells [].

- Bioorthogonal labeling: Tetrazines can be incorporated into biomolecules like antibodies or peptides. These "tetrazine-tagged" biomolecules can then be selectively labeled with complementary "dienophile" tags attached to fluorophores or other probes, offering a valuable tool for studying biological processes [].

Research indicates that 1,2,4,5-tetrazines exhibit significant biological activity. They have been shown to possess antifungal properties against dermatophyte fungi such as Trichophyton and Microsporum, which are responsible for skin infections. The derivatives of 1,2,4,5-tetrazine have also been explored for their potential in bioorthogonal labeling techniques in cellular biology . Their rapid reactivity allows for efficient labeling of biomolecules without interfering with biological processes.

The synthesis of 1,2,4,5-tetrazine typically involves several methods:

- Cyclization Reactions: One common approach is the cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions.

- Oxidative Cyclization: Another method involves the oxidation of dihydrotetrazines using oxidizing agents like sodium nitrite or diacetoxyiodobenzene in polar solvents such as trifluoroethanol .

- Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving suitable dienophiles and strained alkenes.

These methods allow for the production of various substituted tetrazines that can be tailored for specific applications .

1,2,4,5-Tetrazine has diverse applications across multiple fields:

- Energetic Materials: It is utilized in the development of high-energy materials due to its stability and reactive properties.

- Bioconjugation: The compound plays a crucial role in bioorthogonal chemistry for labeling biomolecules in live cells.

- Photoredox Catalysis: Its high redox potential makes it an effective catalyst in photo

Studies examining the interactions of 1,2,4,5-tetrazine with various biological molecules have shown promising results. Its ability to react rapidly with strained alkenes enhances its utility in bioconjugation strategies. Furthermore, kinetic studies have revealed that substituents on the tetrazine ring can significantly influence reaction rates and stability during interactions with different dienophiles

Several compounds share structural similarities with 1,2,4,5-tetrazine. Here are a few notable examples: While all these compounds belong to the same family of heterocycles and share some chemical properties due to their nitrogen-rich structures, 1,2,4,5-tetrazine stands out due to its unique reactivity profile and applications in bioorthogonal chemistry and energetic materials

The discovery of 1,2,4,5-tetrazine dates to the late 19th century, when Adolf Pinner first synthesized 3,6-diphenyl-1,2,4,5-tetrazine via condensation of benzonitrile with hydrazine, followed by oxidation. This two-step Pinner synthesis became the foundational method for symmetrical aromatic tetrazines, though its applicability was limited to aryl-substituted derivatives due to challenges in stabilizing aliphatic analogs. Early 20th-century studies focused on characterizing tetrazine’s vivid coloration and aromatic properties, but synthetic limitations hindered broader exploration. A breakthrough emerged in the 1950s when Carboni and Lindsey demonstrated tetrazines’ reactivity in inverse electron demand Diels-Alder (iEDDA) cycloadditions with alkenes, releasing nitrogen gas and forming dihydropyridazines. This discovery laid the groundwork for tetrazines’ utility in conjugation chemistry. However, synthetic accessibility remained a barrier until the 21st century, when advancements like Lewis acid-catalyzed nitrile activation (e.g., Ni/Zn-mediated amidrazone formation) and solid-phase methodologies enabled efficient synthesis of monosubstituted and unsymmetrical derivatives. Modern techniques such as Buchwald-Hartwig cross-coupling further expanded functionalization, allowing precise incorporation of donor-acceptor groups (e.g., TA1–TA7 in 61–72% yields). 1,2,4,5-Tetrazine’s structure features a six-membered aromatic ring with four nitrogen atoms at positions 1, 2, 4, and 5, creating a highly electron-deficient π-system. This electron poverty, quantified by reduction potentials near –1.37 V (vs Fc⁺/Fc), drives its exceptional reactivity as a diene in iEDDA reactions. The molecule’s symmetry (C₂ axis through N2 and N5) allows predictable regioselectivity in cycloadditions, while substituents at C3 and C6 modulate electronic and steric properties. Comparative analysis with other nitrogen heterocycles highlights its distinct attributes: Substituent effects are critical: electron-withdrawing groups (e.g., esters, thiomethyl) enhance dienophilicity, while alkyl groups reduce reactivity but improve solubility. For example, 3,6-bis(methylthio)-1,2,4,5-tetrazine exhibits a rate constant of 12,700 M⁻¹s⁻¹ with trans-cyclooctene, compared to 0.03 M⁻¹s⁻¹ for the unstrained cis-isomer. 1,2,4,5-Tetrazines revolutionized bioorthogonal chemistry through their rapid, catalyst-free iEDDA reactions with strained dienophiles (e.g., trans-cyclooctenes, norbornenes). These reactions proceed efficiently in aqueous media (k₂ up to 10⁴ M⁻¹s⁻¹), enabling applications unmet by traditional Staudinger ligation or azide-alkyne click chemistry. Key advancements include: The development of unsymmetrical tetrazines (e.g., 3-thiomethyl-6-aryl derivatives) further refined reactivity profiles, enabling simultaneous multi-target labeling without cross-talk. Recent work also integrates tetrazines with photon upconversion systems, broadening their utility in optogenetics and photodynamic therapy. The classical synthesis of 1,2,4,5-tetrazine derivatives relies fundamentally on the Pinner synthesis methodology, which represents the cornerstone approach for tetrazine formation through condensation reactions [4]. This traditional route involves a two-step procedure consisting of condensation of aromatic nitriles with hydrazine to form dihydrotetrazine intermediates, followed by oxidative aromatization to yield the final tetrazine products [9]. The mechanism of tetrazine synthesis through traditional condensation begins with nucleophilic attack of the nitrile by hydrazine, forming an amidrazone intermediate [15]. This initial step is generally agreed upon as the rate-determining step in the overall transformation [15]. The subsequent cyclization and oxidation steps complete the formation of the aromatic tetrazine ring system [2]. Research findings demonstrate that traditional condensation routes are particularly effective for aromatic tetrazine synthesis, with aromatic nitriles showing enhanced reactivity compared to their aliphatic counterparts [4]. The classical Pinner synthesis has been successfully applied to generate various aromatic tetrazine derivatives, though yields typically range from 10-50% depending on the specific substrate and reaction conditions employed [2]. A significant advancement in traditional condensation methodology involves the incorporation of formamidine salts as starting materials, which has been shown to substantially improve yields for monosubstituted tetrazines [14]. The reaction of formamidine acetate with nitriles in the presence of hydrazine provides access to monosubstituted tetrazine derivatives in moderate to good yields [2]. Specific examples include the synthesis of tetrazines bearing amino, hydroxyl, or carboxyl functional groups with yields ranging from 2-22% after purification [2]. The traditional approach has demonstrated particular utility in the preparation of symmetrical 3,6-disubstituted tetrazines from aromatic precursors [4]. However, the methodology faces inherent limitations when applied to alkyl tetrazines, which are typically difficult to obtain or generated in low yields using classical conditions [14]. Additionally, the formation of unwanted symmetrical tetrazine byproducts represents a persistent challenge in the synthesis of unsymmetrical derivatives through traditional routes [8]. Table 1: Traditional Condensation Routes - Substrate Scope and Yields Microwave-assisted synthesis has emerged as a transformative approach for tetrazine preparation, offering significant advantages in terms of reaction efficiency, reduced energy consumption, and enhanced product purity [5]. The implementation of microwave irradiation in tetrazine synthesis represents a paradigm shift toward green chemistry principles while maintaining high synthetic efficiency [5]. The fundamental approach to microwave-assisted tetrazine synthesis involves the reaction of dihydroformazan with various imino-isocyanodichloride derivatives under microwave irradiation conditions [5]. This methodology enables rapid tetrazine formation with reaction times reduced to 1-2 minutes compared to hours required by conventional heating methods [5]. The microwave-assisted protocol demonstrates exceptional efficiency, with reactions completed in minutes while conventional methods require extended heating periods [5]. Research investigations have revealed that microwave-assisted synthesis of tetrazines can be accomplished using dihydroformazan as a key starting material, reacting with phenyl imino-isocyanodichloride, ortho-tolyl imino-isocyanodichloride, and similar reagents [5]. The resulting products are obtained through crystallization and can be further modified through acetylation and benzoylation using acetic anhydride and benzoyl chloride, respectively [5]. The versatility of microwave-assisted protocols extends to the synthesis of related heterocyclic systems, including tetra-azepines through reaction of dihydroformazan with oxalic acid, ethylene glycol, and chloroacetic acid under microwave conditions [5]. These reactions consistently yield products with high purity, requiring minimal post-reaction purification compared to conventional synthetic approaches [5]. Optimization studies for microwave-assisted tetrazine synthesis have demonstrated that reaction efficiency is significantly enhanced through proper control of microwave power and irradiation time [18]. The use of microwave activation for tetrazine synthesis has proven particularly valuable in cross-coupling reactions, where standard thermal conditions often fail to provide observable products [18]. Screening of catalysts, ligands, and bases under microwave conditions has led to the development of highly efficient protocols yielding tetrazine products in nearly quantitative yields [18]. Table 2: Microwave-Assisted Synthesis Protocol Optimization Reductive pathways for dihydrotetrazine synthesis represent a crucial complementary approach to oxidative tetrazine formation, providing access to reduced tetrazine intermediates that serve as important precursors and functional entities in their own right [27]. The reduction of tetrazines to dihydrotetrazines creates compounds that are inactive toward cycloaddition reactions, enabling "on-off" switch-like control of tetrazine reactivity [27]. Sodium borohydride has emerged as the most widely employed reducing agent for tetrazine reduction to dihydrotetrazine intermediates [17]. The reduction process typically involves treatment of tetrazines with sodium borohydride in ethanol-chloroform mixtures at low temperatures, yielding 1,6-dihydro-1,2,4,5-tetrazines in yields ranging from 50-80% [17]. The structural characterization of these reduced products has been confirmed through single-crystal X-ray diffraction studies, revealing that the central six-membered ring adopts an obvious unsymmetrical boat conformation [17]. Research findings indicate that the reduction process using sodium borohydride proceeds selectively, with the reaction mixture cooled to -10°C and sodium borohydride added dropwise with stirring [17]. The reaction is typically complete within 15 minutes, with additional sodium borohydride added as needed to drive the reaction to completion [17]. Work-up involves addition of water and ammonium chloride, followed by extraction with chloroform and purification through recrystallization from ether-pentane [17]. Advanced reductive methodologies have been developed using alternative reducing agents such as thiourea dioxide for the preparation of photocaged dihydrotetrazine precursors [28]. This approach involves treatment of tetrazines with thiourea dioxide in dimethylformamide-water mixtures at elevated temperatures, resulting in color changes from pink to light yellow as the reduction proceeds [28]. The reduced dihydrotetrazine intermediates can then be derivatized with photocleavable protecting groups to generate light-activated tetrazine precursors [28]. Catalytic hydrogenation represents another important reductive pathway, where tetrazines can be reduced using hydrogen gas in the presence of palladium on carbon catalyst [29]. This method provides a clean route to dihydrotetrazines while avoiding the need for stoichiometric reducing agents and their associated waste products [29]. The catalytic approach typically requires 1 atmosphere of hydrogen pressure with 5 mol% palladium on carbon, resulting in color changes from pink to orange-yellow within 2 hours [29]. Table 3: Reductive Pathways for Dihydrotetrazine Formation Oxidative strategies for aromatic tetrazine synthesis represent the final and often most critical step in tetrazine preparation, converting dihydrotetrazine intermediates to their aromatic tetrazine products through carefully controlled oxidation processes [25]. The selection of appropriate oxidants and reaction conditions is crucial for achieving high yields while maintaining the integrity of sensitive tetrazine ring systems [25]. Phenyl iodine diacetate has emerged as the most effective oxidant for dihydrotetrazine oxidation, providing yields of up to 86% in the oxidation step alone [25]. Comprehensive screening of oxidants has revealed that phenyl iodine diacetate significantly outperforms alternative oxidizing agents such as meta-chloroperbenzoic acid (55% yield), benzoyl peroxide (65% yield), and benzoquinone (71% yield) [25]. The superior performance of phenyl iodine diacetate is attributed to its mild reaction conditions and clean oxidation profile [25]. Sodium nitrite in combination with hydrochloric acid represents the classical oxidative approach for tetrazine synthesis from dihydrotetrazine intermediates [2]. This methodology involves dissolution of crude dihydrotetrazine mixtures in aqueous sodium nitrite solution, followed by acidification with hydrochloric acid to pH approximately 3 [2]. The oxidation process is evidenced by solution color changes to red and cessation of gas evolution, indicating complete conversion to tetrazine products [2]. Advanced oxidative strategies have been developed using manganese dioxide as a convenient and effective oxidant for tetrazine formation [9]. Manganese dioxide oxidation proceeds smoothly under mild conditions, providing tetrazine products in high yields (80%) with simple filtration removal of the oxidant following reaction completion [9]. This approach offers particular advantages for sensitive substrates where harsh oxidizing conditions might lead to decomposition [9]. Air oxidation represents an environmentally benign approach for tetrazine formation, particularly effective for electron-deficient dihydrotetrazine systems [10]. The process involves dissolution of dihydrotetrazines in appropriate solvents and passage of air or oxygen through the reaction mixture at temperatures ranging from 70-100°C [10]. Reaction times vary from 1-12 hours depending on substrate electronics and reaction temperature, with higher temperatures generally providing faster oxidation rates [10]. Photochemical oxidation has been developed as a highly efficient method for dihydrotetrazine activation, utilizing photosensitizers such as methylene blue and xanthene-based dyes [27]. Photosensitized oxidation of dihydrotetrazines proceeds extremely rapidly and efficiently with clean, generally quantitative chemistry [27]. The photochemical approach offers precise temporal control over tetrazine formation, enabling spatially and temporally controlled activation of tetrazine reactivity [27]. Table 4: Oxidative Strategies - Comparative Performance Data The crystallographic analysis of 1,2,4,5-tetrazine derivatives reveals diverse structural conformations that are significantly influenced by substituent effects and intermolecular interactions. Single-crystal X-ray diffraction studies have provided comprehensive insights into the molecular geometry and packing arrangements of various tetrazine compounds [1] [2]. 3,6-Bis(pyridin-2-yl)-1,2,4,5-tetrazine exhibits remarkable conformational flexibility depending on its crystalline environment. X-ray studies of three cocrystals containing this tetrazine reveal distinct molecular conformations stabilized by hydrogen bonding interactions [1]. The tetrazine molecule adopts different orientations of the pyridyl substituents relative to the central tetrazine ring, with dihedral angles varying significantly between different crystal forms. The dihydro derivative 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine demonstrates a characteristic V-shaped molecular geometry due to the boat conformation of the dihydrotetrazine ring [2]. This compound crystallizes in the orthorhombic space group Pccn with crystallographic C₂ symmetry. The dihedral angle between the planes of the two pyridine rings measures 31.57(3)°, indicating significant deviation from planarity [2]. Detailed crystallographic analysis reveals systematic variations in unit cell parameters across different tetrazine derivatives. The 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine exhibits unit cell dimensions of a = 11.2862(18) Å, b = 14.481(2) Å, and c = 6.8864(12) Å with a unit cell volume of 1125.4(3) ų [2]. The structure was refined to an R-factor of 0.050, indicating good data quality and structural reliability. For asymmetrically substituted derivatives, such as N1,N4,3,6-tetramethyl-1,2,4,5-tetrazine-1,4-dicarboxamide, the molecular conformation shows significant deviations from planarity in the tetrazine ring system [3] [4]. The amide-substituted nitrogen atoms deviate from the mean plane of the four approximately planar atoms by 0.350(2) and 0.344(2) Å, forming a characteristic boat conformation [3]. The crystal structures of tetrazine derivatives are stabilized by extensive hydrogen bonding networks. In 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine, molecules are linked by weak N—H⋯N and C—H⋯N hydrogen bonds, forming a two-dimensional polymeric structure [2]. The hydrogen bond distances range from 2.35(2) Å to 2.55 Å, with bond angles between 139° and 171° [2]. Halogen bonding interactions also play a crucial role in stabilizing certain tetrazine crystal structures. In cocrystals with tribromophenol, the tetrazine nitrogen atoms act as acceptors for halogen bonds, with characteristic geometric parameters indicating strong electronic interactions [1]. ¹H Nuclear Magnetic Resonance spectroscopy of 1,2,4,5-tetrazine reveals characteristic downfield chemical shifts reflecting the electron-deficient nature of the aromatic system. The parent tetrazine exhibits a distinctive signal at δ 10.36 ppm for the ring protons, indicative of significant deshielding due to the electron-withdrawing nitrogen atoms [5] [6]. For substituted derivatives, ¹H Nuclear Magnetic Resonance patterns vary considerably based on the nature and position of substituents. 3,6-Diaryl-substituted tetrazines show aromatic proton signals in the range of δ 8-9 ppm, with coupling patterns reflecting the symmetry of substitution [7] [8]. The integration ratios and multiplicities provide definitive structural confirmation for these derivatives. ¹³C Nuclear Magnetic Resonance spectroscopy offers complementary structural information, with the tetrazine carbon atoms appearing as characteristic signals between δ 155-170 ppm [9] [10]. The chemical shifts are highly sensitive to electronic effects from substituents, with electron-withdrawing groups causing further downfield shifts [10]. A distinctive feature of tetrazine ¹³C Nuclear Magnetic Resonance spectra is the significant broadening of carbon signals directly bonded to nitrogen atoms, resulting from ¹³C-¹⁴N scalar coupling [11]. ¹⁵N Nuclear Magnetic Resonance studies have provided detailed insights into the electronic environment of nitrogen atoms in tetrazine systems. Solvent effects on ¹⁵N Nuclear Magnetic Resonance shielding have been extensively investigated using density functional theory calculations combined with the polarizable continuum model [10] [12]. These studies demonstrate that solvent-induced shielding variations correlate more strongly with the intensity of the solvent reaction field than with molecular geometry changes [10] [12]. The ultraviolet-visible absorption spectra of 1,2,4,5-tetrazines exhibit characteristic features arising from π-π* and n-π* electronic transitions. 3,6-Diaryl-substituted tetrazines typically display two main absorption maxima: a lower energy band at 500-550 nm and a higher energy band at 290-330 nm [7] [8]. Additionally, a shoulder appears at lower energies on the ultraviolet absorption band, corresponding to forbidden n-π* transitions [8]. The visible absorption around 520-540 nm is responsible for the characteristic red to pink coloration of many tetrazine derivatives [13]. This low-energy transition corresponds to excitation from the highest occupied molecular orbital (primarily nitrogen lone pairs) to the lowest unoccupied molecular orbital (tetrazine π* system) [8]. Time-dependent density functional theory calculations have successfully reproduced experimental ultraviolet-visible spectra and provided detailed electronic transition assignments [8]. The oscillator strength of the ultraviolet transition (around 300-330 nm) is typically more than 100 times larger than that of the visible transition, explaining the intense absorption in the ultraviolet region [8]. Infrared spectroscopy provides diagnostic information about the vibrational modes of the tetrazine ring system and attached functional groups. The characteristic C=N stretching vibrations appear in the region 1580-1610 cm⁻¹, with the exact frequency depending on the electronic nature of substituents [14] [15]. Electron-withdrawing substituents generally shift these vibrations to higher frequencies due to increased bond strength. For N-oxide derivatives of tetrazines, additional characteristic bands appear corresponding to N-O stretching vibrations [14]. The infrared spectra of energetic tetrazine compounds often exhibit multiple sharp bands in the fingerprint region, providing unique spectroscopic signatures for identification purposes [14]. Vibrational assignments have been supported by theoretical calculations using density functional theory methods. Raman spectroscopy complements infrared analysis, particularly for symmetric vibrations that may be infrared-inactive [15]. The electronic structure of 1,2,4,5-tetrazine is characterized by a very low-lying π* molecular orbital localized primarily at the four nitrogen atoms [16] [17]. This unique electronic feature arises from the replacement of four CH groups in benzene with more electronegative nitrogen atoms, resulting in significant stabilization of the unoccupied antibonding orbital [17]. The highest occupied molecular orbital consists primarily of nitrogen lone pair orbitals with some contribution from the aromatic π system [18] [19]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is relatively small compared to other aromatic heterocycles, making tetrazines highly reducible with reduction potentials around -1.3 V versus ferrocene/ferrocenium [17]. Photoelectron spectroscopy studies of 1,4-dihydro-1,2,4,5-tetrazines reveal that these compounds are electron-rich, although not as much as corresponding 1,4-dihydropyrazines [18] [19]. The electronic structure shows systematic changes upon consecutive replacement of CH by N, with bond contraction in the six-membered ring and increasing deviation from planarity [18] [19]. The aromaticity of 1,2,4,5-tetrazine has been extensively investigated using various theoretical criteria. Despite containing four nitrogen atoms, the compound maintains aromatic character as evidenced by magnetic susceptibility exaltation, bond length equalization, and aromatic stabilization energy calculations [20] [21]. Nucleus-independent chemical shift calculations confirm the aromatic nature of the tetrazine ring, with negative values indicating aromatic character [22]. However, the aromaticity is reduced compared to benzene due to the perturbation introduced by the nitrogen lone pairs and the electron-deficient nature of the system [20]. Quantum chemical calculations using modified neglect of diatomic overlap and density functional theory methods have provided detailed insights into the electronic structure evolution from benzene to hexazine [18] [19]. The tetrazine represents an intermediate case with significant aromatic stabilization but enhanced reactivity due to the low-lying π* orbital [17]. The electron-deficient nature of 1,2,4,5-tetrazine is reflected in its electrostatic potential surface, which shows significant positive regions at the carbon atoms (positions 3 and 6) [23]. This charge distribution explains the susceptibility of these positions to nucleophilic attack and the preference for electron-donating substituents at these sites. Natural bond orbital analysis reveals substantial positive charges on the carbon atoms and negative charges on the nitrogen atoms, consistent with the expected polarization in this heteroaromatic system [22]. The dipole moment of the parent tetrazine is relatively small due to the symmetric distribution of nitrogen atoms, but substituted derivatives can exhibit significant dipolar character [22]. The stability of 1,2,4,5-tetrazines in aqueous environments varies significantly depending on the nature of substituents and solution conditions. Parent tetrazine and many derivatives exhibit limited water solubility, which can actually enhance their stability by reducing hydrolytic degradation pathways [24] [25]. However, extended exposure to water, particularly under acidic or basic conditions, can lead to hydrolytic ring opening. Studies monitoring tetrazine absorption at 295-330 nm in aqueous solutions have revealed decomposition kinetics that follow first-order decay patterns [24]. The half-life of simple tetrazines in water ranges from several hours to days, depending on temperature and pH conditions [24]. Methanol emerges as a particularly favorable solvent for tetrazine chemistry, offering enhanced reaction rates compared to acetonitrile while maintaining good stability [24]. The reaction rates of 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine with strained alkenes show a 2-fold increase in methanol (2.7 M⁻¹s⁻¹) compared to acetonitrile (1.4 M⁻¹s⁻¹) [24]. The choice of solvent can dramatically affect reaction selectivity, as demonstrated by the unique behavior observed in hexafluoroisopropanol. In this highly polar, protic solvent, tetrazine reactions with enamines proceed through an unprecedented N1/N4 cycloaddition pathway rather than the typical C3/C6 cycloaddition [26] [27]. Density functional theory calculations reveal that hexafluoroisopropanol molecules participate directly in the reaction mechanism through hydrogen bonding interactions [26] [27]. Thermal stability analysis using differential thermal analysis and thermogravimetric analysis reveals that tetrazine derivatives generally exhibit decomposition temperatures ranging from 127°C to 188°C, depending on substituent effects [28] [29]. Electron-donating substituents tend to enhance thermal stability, while strongly electron-withdrawing groups can reduce decomposition temperatures [30]. The thermal decomposition mechanism typically involves initial nitrogen extrusion followed by ring fragmentation [29]. Kinetic analysis of the decomposition process reveals activation energies in the range of 150-200 kJ/mol for most tetrazine derivatives [29]. Substituent effects on thermal stability follow predictable patterns based on electronic properties. Substitutions with amino, cyano, hydroxyl, or chloro groups generally enhance thermal stability, while hydrazino, nitro, or carboxyl groups reduce stability [30]. These trends have important implications for the design of thermally stable tetrazine derivatives for various applications [30]. Photostability of tetrazines varies considerably with excitation wavelength and solvent environment. The characteristic visible absorption around 540 nm makes many tetrazines susceptible to photodegradation under ambient lighting conditions [8]. However, the photochemical reactivity can be controlled through appropriate substituent selection and solvent choice [8].Compound Name Structure Type Unique Features 1,2,3,4-Tetrazine Isomeric Tetrazine Often forms fused aromatic systems 1,2,3,5-Tetrazine Isomeric Tetrazine Less stable than 1,2,4,5-tetrazine Triazoles Five-membered ring Exhibits different reactivity patterns Pyrazoles Five-membered ring Known for distinct biological activities Key Synthetic Milestones:

Structural Uniqueness Among Nitrogen-Containing Heterocycles

Property 1,2,4,5-Tetrazine 1,2,3-Triazine Pyridine Aromaticity High (6π-electron) Moderate High Electron Deficiency Extreme (ΔEred ≈ -1.37 V) Moderate Low Cycloaddition Reactivity iEDDA with strained alkenes Limited None Synthetic Flexibility High (diverse substituents) Low Moderate Role in Advancing Bioorthogonal Chemistry Paradigms

Comparative Bioorthogonal Platforms:

Reaction Type Rate Constant (M⁻¹s⁻¹) Orthogonality Byproduct Tetrazine-iEDDA 10²–10⁴ High N₂ Azide-Alkyne Cycloaddition 10⁻³–10⁻¹ Moderate None Staudinger Ligation 10⁻³–10⁻² Low Phosphine Oxide Starting Material Product Type Reaction Conditions Yield (%) Reference 4-Cyanobenzoic acid + formamidine acetate Monosubstituted tetrazine Hydrazine, followed by oxidation 2-22 [2] Aromatic nitriles + hydrazine Symmetrical aromatic tetrazines Reflux, then NaNO₂/HCl 10-50 [4] 2-Cyanopyridine + formamidine Pyridyl tetrazines Standard conditions 5-15 [2] Benzonitrile derivatives 3,6-Diaryl tetrazines Classical Pinner synthesis 20-45 [9] Modern Microwave-Assisted Synthesis Protocols

Parameter Optimal Condition Yield Range (%) Reaction Time Key Advantages Microwave Power Medium intensity 60-85 1-2 minutes Rapid completion Temperature Control Controlled heating 70-90 30 seconds-2 minutes Energy efficiency Substrate Compatibility Dihydroformazan derivatives 65-85 1-3 minutes High purity products Derivatization Acetylation/Benzoylation 75-95 2-5 minutes Structural diversity Reductive Pathways for Dihydrotetrazine Intermediates

Reducing Agent Reaction Conditions Yield (%) Product Type Key Features Sodium borohydride -10°C, EtOH/CHCl₃ 50-80 1,6-Dihydrotetrazines Selective reduction Thiourea dioxide 95°C, DMF/H₂O 65-85 Photocaged precursors Functional derivatives Catalytic H₂/Pd-C 1 atm H₂, rt 70-95 Clean dihydrotetrazines Green methodology Triethylsilane/PdCl₂ 45°C, THF 60-85 Monosubstituted products Mild conditions Oxidative Strategies for Aromatic Tetrazine Systems

Oxidant Reaction Conditions Oxidation Yield (%) Overall Yield (%) Substrate Compatibility PhI(OAc)₂ Room temperature, DCM 86 42 (two-step) Broad functional group tolerance NaNO₂/HCl 0°C, aqueous pH 3 60-85 2-22 (overall) Standard protocol MnO₂ Room temperature, filtration 80 65-80 Mild conditions Air/O₂ 70-100°C, 1-12 hours 70-95 60-90 Environmentally benign Photosensitized Light activation, rt 95-100 74-94 Temporal control Conformational Diversity in Tetrazine Derivatives

Crystallographic Parameters and Unit Cell Dimensions

Intermolecular Interactions and Crystal Packing

Spectroscopic Signatures (Nuclear Magnetic Resonance, Ultraviolet-Visible, Infrared)

Nuclear Magnetic Resonance Spectroscopy

Ultraviolet-Visible Spectroscopy

Infrared Spectroscopy

Electronic Structure and Aromaticity Considerations

Molecular Orbital Analysis

Aromaticity Assessment

Charge Distribution and Electrostatic Properties

Solvent-Dependent Stability Profiles

Aqueous Stability and Hydrolysis

Organic Solvent Effects

Acetonitrile serves as a standard reference solvent for tetrazine reactivity studies due to its chemical inertness and good solvating properties [24]. Dimethyl sulfoxide exhibits similar behavior to methanol in terms of reaction rate enhancement [24].

Thermal Stability and Decomposition

Photochemical Stability

XLogP3

Other CAS

Wikipedia

Dates